molecular formula C18H19ClN4O2S B14171021 4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 843635-72-3

4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B14171021
CAS No.: 843635-72-3
M. Wt: 390.9 g/mol
InChI Key: NKYNIZCIVNKZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl, hydroxyethylamino, and methyl groups. Common reagents and catalysts used in these reactions include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the tricyclic structure or functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group may yield ketones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand for studying biological processes and interactions.

    Medicine: As a potential drug candidate for treating various diseases, depending on its biological activity.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one may include other tricyclic structures with different substituents or functional groups. Examples could include:

  • Tricyclic antidepressants
  • Tricyclic antipsychotics
  • Other tricyclic compounds with medicinal properties

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

CAS No.

843635-72-3

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C18H19ClN4O2S/c1-22-7-5-13-14(10-22)26-16-15(13)17(25)23(18(21-16)20-6-8-24)12-4-2-3-11(19)9-12/h2-4,9,24H,5-8,10H2,1H3,(H,20,21)

InChI Key

NKYNIZCIVNKZKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NCCO)C4=CC(=CC=C4)Cl

solubility

58.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.